Aqueous Solubility Enhancement: Felbinac Trometamol vs. Felbinac Free Acid — The Enabling Step for Parenteral Formulation
The trometamol salt formation transforms felbinac from a water-insoluble active moiety into a water-soluble injectable drug. Felbinac free acid is described as 'difficilmente solubile' (poorly soluble) in water and 'practically insoluble' in aqueous media at physiological pH, with reported solubility <0.1 mg/mL [1]. In quantitative contrast, felbinac trometamol exhibits an aqueous solubility of 1.93 mg/mL at ambient temperature, representing at minimum a 19-fold improvement and enabling simple aqueous solution formulation for intravenous infusion [2]. This solubility barrier is the historical reason why felbinac was restricted to topical products for decades despite its potent prostaglandin synthesis inhibition, which is reported to be twice as active as its parent prodrug fenbufen [3].
| Evidence Dimension | Aqueous solubility (mg/mL) at ambient temperature |
|---|---|
| Target Compound Data | 1.93 mg/mL (felbinac trometamol) |
| Comparator Or Baseline | <0.1 mg/mL, practically insoluble (felbinac free acid); also described as 'difficilmente solubile' (poorly soluble) at 20°C |
| Quantified Difference | ≥19-fold increase in aqueous solubility for the trometamol salt relative to the free acid |
| Conditions | Aqueous medium, ambient temperature; free acid solubility reference at 20°C per published physicochemical data |
Why This Matters
This solubility enhancement is the sole enabling factor that permits intravenous formulation of felbinac; without it, the active moiety cannot be delivered parenterally, which directly determines procurement decisions for injectable NSAID development programs.
- [1] Wikipedia (Italian). Felbinac — Proprietà chimico-fisiche. Solubilità in acqua (20 °C): difficilmente solubile. Accessed 2024-03-19. View Source
- [2] ResearchGate. Figure 1. Chemical structures of (A) felbinac and (B) felbinac trometamol. Source publication: Felbinac trometamol is a water-soluble salt with aqueous solubility of 1.93 mg/ml. Context 2. View Source
- [3] Xu S, Jianzhong S, et al. Qualitative and quantitative analysis of felbinac and its major metabolites in human plasma and urine by liquid chromatography tandem mass spectrometry and its application after intravenous administration of felbinac trometamol injection. J Pharm Biomed Anal. 2015;108:46-55. doi: 10.1016/j.jpba.2015.02.009. (Introduction: felbinac is twice as active as fenbufen in inhibiting prostaglandin synthesis). View Source
